An In-depth Technical Guide to the Chemical Properties of 2,4-Pyridinedicarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 2,4-Pyridinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4-Pyridinedicarboxylic acid (also known as Lutidinic acid). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. This document details the physicochemical properties, spectral data, reactivity, and biological significance of 2,4-Pyridinedicarboxylic acid, with a focus on its role as a histone demethylase inhibitor. Detailed experimental protocols for the determination of its key chemical properties are also provided, along with visualizations of its coordination chemistry and mechanism of action.
Introduction
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a heterocyclic organic compound that has garnered significant interest in various scientific disciplines, particularly in medicinal chemistry and materials science. Its structure, featuring a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 4 positions, allows it to act as a versatile chelating agent and a building block for coordination polymers and metal-organic frameworks (MOFs). Furthermore, 2,4-PDCA is recognized as a potent inhibitor of several 2-oxoglutarate (2-OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases, making it a valuable tool for epigenetic research and a potential scaffold for the development of novel therapeutics.[1][2]
This guide aims to consolidate the available chemical data on 2,4-Pyridinedicarboxylic acid, presenting it in a clear and accessible format. By providing detailed experimental methodologies and visual representations of its chemical behavior, this document serves as a practical reference for laboratory work and further research.
Physicochemical Properties
The fundamental physicochemical properties of 2,4-Pyridinedicarboxylic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 243-246 °C (decomposes) | [3] |
| Boiling Point | 574.8 ± 35.0 °C at 760 mmHg (Predicted) | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Solubility in Water | 4.5 g/L at 20 °C | |
| pKa₁ | ~2.15 | |
| pKa₂ | ~4.5-5 | [1] |
Spectral Properties
Spectroscopic data is essential for the identification and structural elucidation of 2,4-Pyridinedicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2,4-Pyridinedicarboxylic acid will show characteristic signals for the protons on the pyridine ring. The exact chemical shifts will be dependent on the solvent used.[1]
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the carboxylic acid carbons appearing at the downfield region of the spectrum.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Pyridinedicarboxylic acid is characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acid groups (broad band around 2500-3300 cm⁻¹), C=O stretching of the carbonyl groups (around 1700 cm⁻¹), and C-N and C-C stretching vibrations of the pyridine ring.[1][4]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of 2,4-Pyridinedicarboxylic acid typically results in a molecular ion peak (M⁺) at m/z 167, along with fragmentation patterns corresponding to the loss of CO₂ and other fragments from the parent molecule.[1][5]
Reactivity and Stability
2,4-Pyridinedicarboxylic acid is a stable compound under normal laboratory conditions.[6] It is incompatible with strong oxidizing agents. Thermal decomposition may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[6] The carboxylic acid groups can undergo typical reactions such as esterification and amidation. The pyridine nitrogen can be protonated or coordinated to metal ions.
Coordination Chemistry
The presence of two carboxylic acid groups and a pyridine nitrogen atom makes 2,4-Pyridinedicarboxylic acid an excellent chelating ligand for a variety of metal ions. It can coordinate to metals in several modes, acting as a bidentate or tridentate ligand, and can also bridge multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs).[7][8]
Coordination modes of 2,4-Pyridinedicarboxylic acid.
Biological Activity: Inhibition of Histone Demethylases
2,4-Pyridinedicarboxylic acid is a well-characterized inhibitor of the JMJD2 family of histone demethylases.[9][10] These enzymes are Fe(II) and 2-oxoglutarate dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails.[11] 2,4-PDCA acts as a competitive inhibitor by mimicking the endogenous cofactor, 2-oxoglutarate, and chelating the active site Fe(II) ion.[9][12] This inhibition blocks the demethylation process, leading to alterations in gene expression.
Inhibition of JMJD2 histone demethylase by 2,4-PDCA.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key chemical properties of 2,4-Pyridinedicarboxylic acid.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of 2,4-Pyridinedicarboxylic acid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Grind a small amount of dry 2,4-Pyridinedicarboxylic acid into a fine powder using a mortar and pestle.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Repeat the measurement at least twice to ensure accuracy.
Solubility Determination
Objective: To determine the solubility of 2,4-Pyridinedicarboxylic acid in water.
Materials:
-
2,4-Pyridinedicarboxylic acid
-
Distilled water
-
Test tubes or small beakers
-
Analytical balance
-
Graduated cylinder or pipette
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh a known amount of 2,4-Pyridinedicarboxylic acid (e.g., 0.1 g) and place it into a test tube or beaker.
-
Add a specific volume of distilled water (e.g., 3 mL) to the solid.
-
Stir the mixture vigorously for a set period (e.g., 10 minutes) at a constant temperature (e.g., 20 °C).
-
Observe if the solid completely dissolves.
-
If the solid dissolves completely, the solubility is greater than the concentration tested. If it does not, the compound is considered to have limited solubility at that concentration.
-
For a quantitative measurement, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., titration or spectroscopy).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of 2,4-Pyridinedicarboxylic acid.
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
2,4-Pyridinedicarboxylic acid
-
Distilled water (deionized and boiled to remove CO₂)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of 2,4-Pyridinedicarboxylic acid and dissolve it in a known volume of CO₂-free distilled water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration well past the equivalence points.
-
Plot a graph of pH versus the volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of NaOH required to reach the first equivalence point, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.
Spectroscopic Analysis
Workflow for spectroscopic analysis of 2,4-PDCA.
Objective: To obtain ¹H and ¹³C NMR spectra of 2,4-Pyridinedicarboxylic acid.
Materials and Equipment:
-
NMR spectrometer (e.g., 300 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOD)
-
2,4-Pyridinedicarboxylic acid
Procedure:
-
Dissolve an appropriate amount of 2,4-Pyridinedicarboxylic acid (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the probe and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing).
Objective: To obtain the infrared spectrum of 2,4-Pyridinedicarboxylic acid.
Materials and Equipment:
-
FTIR spectrometer
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
Spatula
Procedure:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Grind 1-2 mg of 2,4-Pyridinedicarboxylic acid with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Obtain a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Objective: To obtain the mass spectrum of 2,4-Pyridinedicarboxylic acid.
Equipment:
-
Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Volatile solvent (e.g., methanol, dichloromethane)
Procedure:
-
Prepare a dilute solution of 2,4-Pyridinedicarboxylic acid in a suitable volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
-
In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
2,4-Pyridinedicarboxylic acid is a compound with a rich chemical profile that makes it a subject of ongoing scientific inquiry. Its well-defined physicochemical properties, coupled with its versatile coordination chemistry and significant biological activity, underscore its importance in both fundamental and applied research. This technical guide has provided a detailed summary of its chemical properties and standardized protocols for their determination, aiming to facilitate further investigation and application of this valuable molecule in the scientific community. The provided visualizations of its coordination behavior and inhibitory action on histone demethylases offer a deeper understanding of its molecular interactions.
References
- 1. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,4-Pyridinedicarboxylic acid, 98% - 499-80-9 - Manufacturers & Suppliers in India [ottokemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into histone demethylation by JMJD2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
